methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate
Description
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate is a structurally complex ester featuring an octanoate backbone substituted at the 2-position with a (2E)-3-(dimethylamino)prop-2-enoyl group.
Properties
IUPAC Name |
methyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-7-8-9-12(14(17)18-4)13(16)10-11-15(2)3/h10-12H,5-9H2,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWCNIGZBCXBPJ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)C=CN(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C(=O)/C=C/N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate typically involves the reaction of octanoic acid with dimethylamine and an appropriate enoylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated reactors, can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enoyl group to an alkyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alkylated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the enoyl moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Effects
- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate: This acrylate derivative shares an α,β-unsaturated carbonyl system but substitutes the dimethylamino group with a cyano and 4-methylphenyl group.
- Methyl/ethyl β-heteroaryl-α,β-didehydro-α-amino acid derivatives: These compounds, such as methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoates, incorporate heteroaromatic rings (e.g., pyridinyl) that enhance π-π stacking and metal coordination, unlike the aliphatic octanoate chain in the target compound .
Physicochemical Properties
- Retention and Migration Behavior: Methyl octanoate (a structural fragment of the target compound) exhibits similar retention times to ethyl hexanoate and (E)-2-octenal but distinct migration times due to differences in polarity and molecular weight. The dimethylamino group in the target compound likely reduces volatility and increases polarity, altering chromatographic behavior compared to non-polar esters .
- Dimerization in Ionization: High concentrations of α,β-unsaturated esters (e.g., (E)-2-hexen-1-ol) promote dimer formation via protonated-neutral molecule interactions. The dimethylamino group in the target compound may further stabilize dimers through hydrogen bonding or charge interactions .
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
Biological Activity
Methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate, a compound of interest in pharmacological research, exhibits a range of biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its mechanisms of action, biological effects, and potential applications in medicine.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a dimethylamino group and an octanoate moiety. This structural configuration is believed to contribute to its biological activity.
The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways, leading to various physiological effects. For instance, it has been noted to exhibit potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation. In animal models, it has been observed to decrease the levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases.
Cytotoxicity
Cytotoxicity assays have revealed that this compound can induce apoptosis in cancer cell lines. This effect is attributed to its ability to disrupt cellular signaling pathways involved in cell survival.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of the compound demonstrated a significant reduction in bacterial load in infected mice models when treated with this compound compared to controls.
- Anti-inflammatory Response : In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain, alongside reduced levels of inflammatory cytokines in serum samples.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
